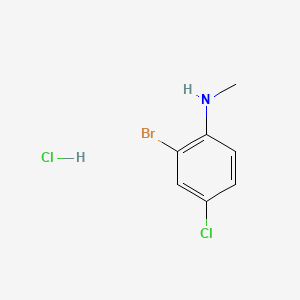

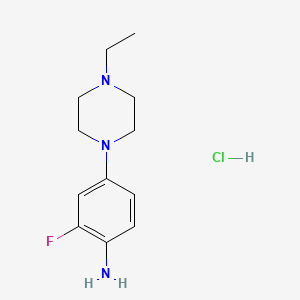

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is typically used for research and development purposes .

Synthesis Analysis

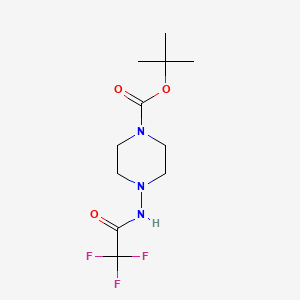

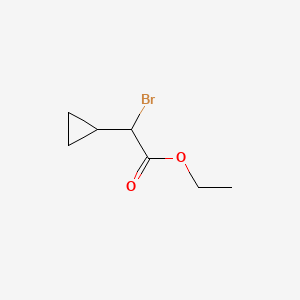

The synthesis of piperazine derivatives, which includes “4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

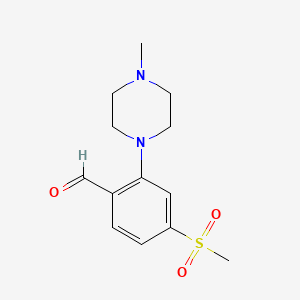

The molecular structure of “4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” can be represented by the SMILES string FC1=CC(N)=CC=C1N2CCN(CC)CC2 . This indicates that the compound contains a fluorine atom attached to a benzene ring, which is further connected to a piperazine ring with an ethyl group .

Applications De Recherche Scientifique

Antimicrobial Studies

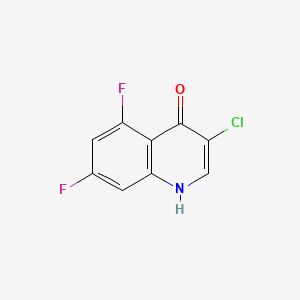

Compounds containing piperazinyl and fluoroaniline structures have been synthesized and evaluated for their antimicrobial properties. For example, a series of quinolone derivatives with substituted arylamine and piperazine groups showed significant antibacterial and antifungal activities against various strains, indicating the potential of such compounds in antimicrobial research (Patel, Patel, & Chauhan, 2007).

Neuroleptic Activity

Research has also focused on the neuroleptic potential of compounds with similar chemical structures. Certain piperazinylalkyl-oxazolones have exhibited notable neuroleptic activity with a low propensity for extrapyramidal side effects, suggesting their utility in developing safer neuroleptic medications (Cascio, Manghisi, & Fregnan, 1989).

Development of Imaging Agents

Compounds featuring piperazine and fluorophenyl groups have been explored as imaging agents for neurological conditions. For instance, a selective serotonin 1A molecular imaging probe was utilized with PET imaging to quantify receptor densities in the brains of Alzheimer's disease patients, highlighting the role of such compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Mécanisme D'action

Target of Action

It is known that many piperazine derivatives interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors

Mode of Action

Based on the known actions of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets by binding to the receptor sites, thereby modulating the activity of these receptors .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways related to the neurotransmitter systems, including the dopaminergic and serotonergic systems .

Result of Action

Based on the known effects of similar piperazine derivatives, it can be hypothesized that this compound may modulate neurotransmitter systems, potentially leading to changes in neuronal activity .

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBGAHZOTOHTFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197193-28-4 |

Source

|

| Record name | Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.